

Spectroscopic Profile of (s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one: A Technical Guide

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Compound of Interest

	(s)-5-
Compound Name:	(Hydroxymethyl)dihydrofuran-
	2(3h)-one

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Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for **(s)-5-(hydroxymethyl)dihydrofuran-2(3h)-one**, a chiral γ -lactone derivative. This compound is a valuable building block in the synthesis of various biologically active molecules and natural products.^[1] Understanding its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development settings. This document presents available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the available spectroscopic data for **(s)-5-(hydroxymethyl)dihydrofuran-2(3h)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR data for **(s)-5-(hydroxymethyl)dihydrofuran-2(3h)-one** are not readily available in the public domain literature based on the conducted search. While data for the unsaturated analog, (S)-5-hydroxymethyl-2(5H)-furanone, is documented, it is not directly

applicable to the saturated compound of interest.[\[2\]](#) Commercial suppliers may confirm that the NMR spectrum conforms to the structure, but the data is often not publicly shared.[\[3\]](#)

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	-	-	-

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	-

Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in the molecule. The key absorptions for **(s)-5-(hydroxymethyl)dihydrofuran-2(3h)-one** are consistent with the presence of a hydroxyl group and a five-membered lactone (γ -butyrolactone) ring.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (hydroxyl group)
~2950	Medium	C-H stretch (aliphatic)
~1770	Strong	C=O stretch (γ -lactone)
~1180	Strong	C-O stretch (ester)
~1050	Medium	C-O stretch (primary alcohol)

Data interpreted from the NIST Gas-Phase IR Spectrum.[\[4\]](#)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **(s)-5-(hydroxymethyl)dihydrofuran-2(3h)-one** provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
116	~5	[M] ⁺ (Molecular Ion)
85	~100	[M - CH ₂ OH] ⁺
57	~40	[C ₃ H ₅ O] ⁺
43	~55	[C ₂ H ₃ O] ⁺
31	~60	[CH ₂ OH] ⁺

Data interpreted from the NIST Electron Ionization Mass Spectrum.[\[5\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **(s)-5-(hydroxymethyl)dihydrofuran-2(3h)-one**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(s)-5-(hydroxymethyl)dihydrofuran-2(3h)-one** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS) for CDCl₃ or DMSO-d₆, for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.

- Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2-10 seconds.
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the liquid or solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

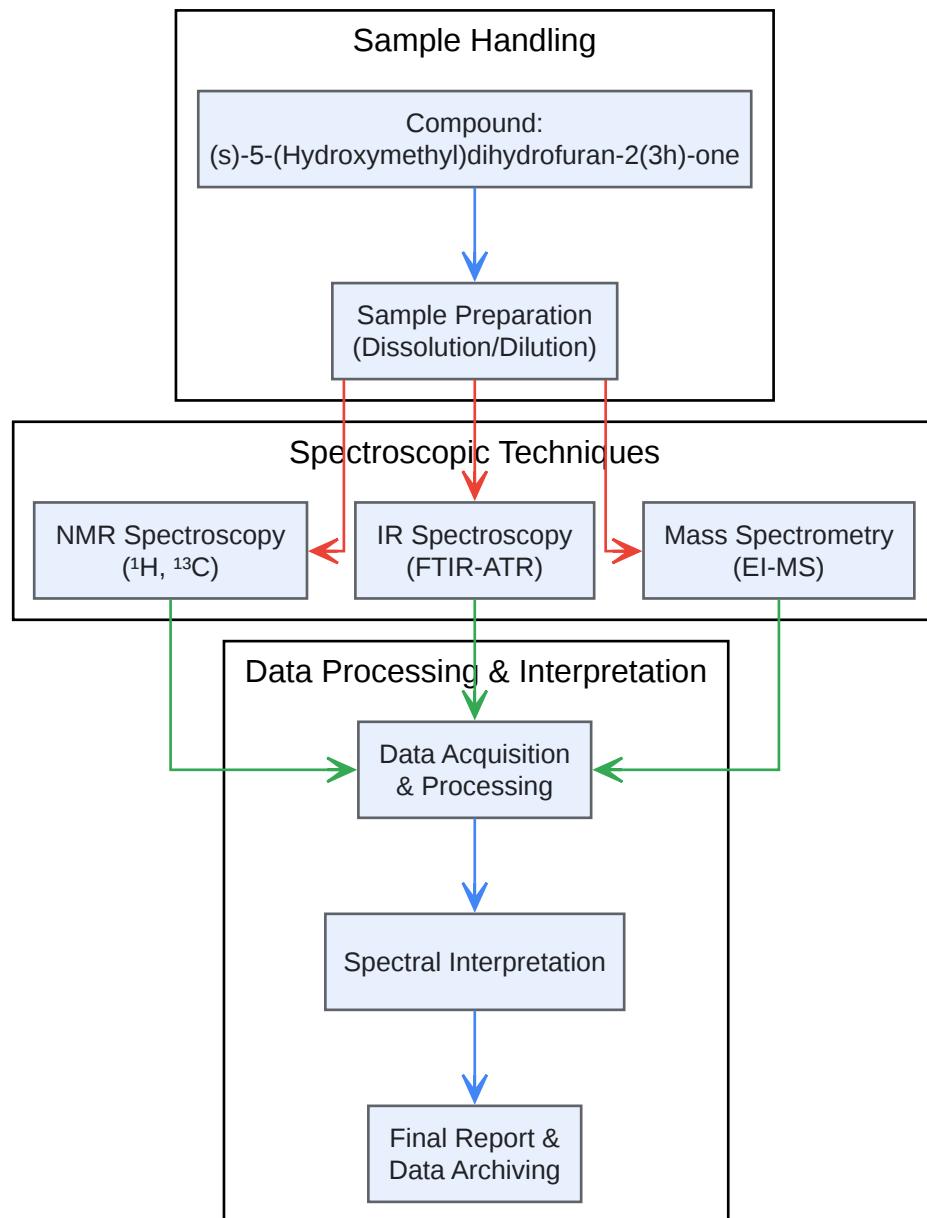
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source. The instrument can be coupled with a gas chromatograph (GC-MS) for sample introduction.
- Data Acquisition (GC-MS with EI):
 - Inject a small volume (e.g., 1 μ L) of the prepared sample solution into the GC.
 - The sample is vaporized and separated on the GC column.
 - The separated compound enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV).
 - The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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